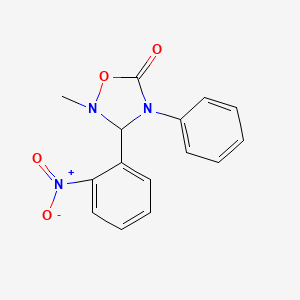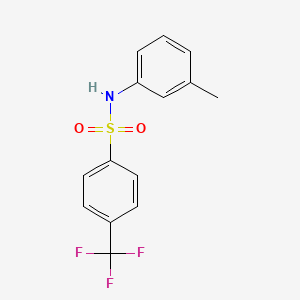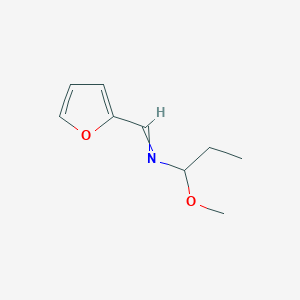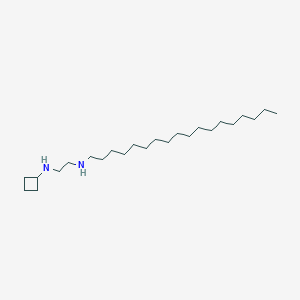
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine is a synthetic organic compound with the molecular formula C22H44N2 It is characterized by the presence of a cyclobutyl group and an octadecyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine typically involves the reaction of cyclobutylamine with octadecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclobutylamine+Octadecylamine→N 1 -Cyclobutyl-N 2 -octadecylethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl~2~) or bromine (Br~2~).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine oxides, while reduction may produce simpler amines.
Scientific Research Applications
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A structurally similar compound with different substituents.
N,N-Diethylethylenediamine: Another related compound with ethyl groups instead of cyclobutyl and octadecyl groups.
Uniqueness
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine is unique due to its combination of a cyclobutyl group and a long octadecyl chain. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
627522-90-1 |
|---|---|
Molecular Formula |
C24H50N2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
N'-cyclobutyl-N-octadecylethane-1,2-diamine |
InChI |
InChI=1S/C24H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-22-23-26-24-19-18-20-24/h24-26H,2-23H2,1H3 |
InChI Key |
LPDLXKACGXBOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCNC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
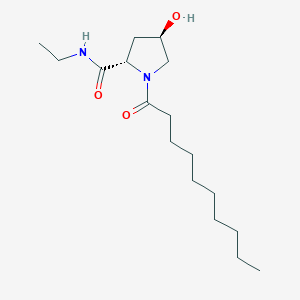
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
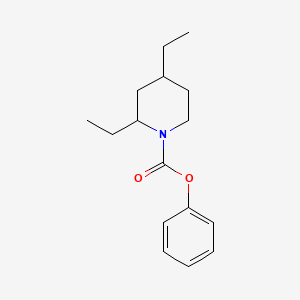

![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
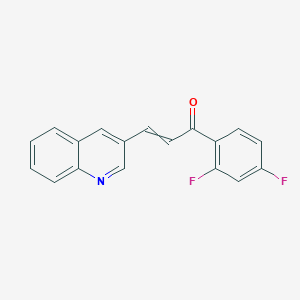
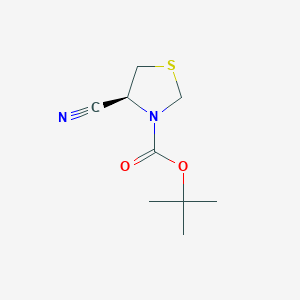
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
